molecular formula C7H10N2O4 B1474348 (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid CAS No. 2091576-13-3

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid

Cat. No.: B1474348
CAS No.: 2091576-13-3
M. Wt: 186.17 g/mol
InChI Key: LRHURZNAQRPNPG-BYPYZUCNSA-N
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Description

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid is a chiral compound based on the 2,5-diketopiperazine (DKP) scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules and drugs . The DKP core is a cyclic dipeptide that offers structural rigidity and the ability to participate in diverse molecular interactions, making it a valuable building block in drug discovery . While specific pharmacological data for this compound is not available in the public domain, diketopiperazine derivatives are extensively investigated for their potential as kinase inhibitors, protease inhibitors, and modulators of various receptors . Furthermore, the DKP structure is being explored for its ability to enhance drug delivery, with studies investigating its use as a shuttle for transporting therapeutic agents across the blood-brain barrier . The acetic acid side chain on the chiral piperazine ring provides a handle for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, such as serving as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest advancements in diketopiperazine chemistry and biology.

Properties

IUPAC Name

2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHURZNAQRPNPG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as a diketopiperazine derivative, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₇H₁₀N₂O₄
  • Molecular Weight : 186.17 g/mol
  • CAS Number : 110954-19-3
  • Immunomodulatory Effects :
    • The compound has been identified as an immunomodulatory molecule that can modulate the inflammatory immune response. It functions through pathways implicated in T-lymphocyte anergy, which is crucial for understanding its potential in autoimmune and inflammatory diseases .
  • Cytotoxic Activity :
    • Initial screenings of related diketopiperazine compounds have demonstrated varying degrees of cytotoxic effects on cancer cell lines. For instance, certain diketopiperazines were shown to enhance sensitivity to chemotherapeutic agents like paclitaxel and vincristine in multidrug-resistant cancer cells . This suggests that this compound may have similar properties worth investigating.

Biological Activity Profile

The following table summarizes the biological activities associated with diketopiperazine derivatives, including this compound:

Activity TypeDescriptionReference
Immunomodulation Modulates T-lymphocyte function and inflammatory responses
Cytotoxicity Exhibits selective cytotoxic effects against various cancer cell lines
PDE5 Inhibition Potential inhibition of phosphodiesterase type 5 (PDE5)
Antiproliferative Enhances the efficacy of established chemotherapeutic agents

Case Studies and Research Findings

  • Cancer Cell Studies :
    • In a study evaluating the cytotoxic effects of diketopiperazine analogues, it was found that certain derivatives exhibited stronger cytotoxic effects compared to their parent compounds across multiple cancer cell lines including MCF7 (breast adenocarcinoma) and HEK 293T (normal embryonic kidney) cells. The study indicated that these compounds could serve as lead structures for further development of selective anticancer agents .
  • Mechanistic Insights :
    • Research into the mechanisms underlying the immunomodulatory effects of diketopiperazines revealed that they could influence cytokine production in T-cells, suggesting a pathway for therapeutic intervention in immune-related disorders .
  • Toxicological Assessments :
    • Toxicological studies conducted on model organisms such as Caenorhabditis elegans indicated no significant adverse effects at high concentrations (up to 160 μM), suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Applications

Diketopiperazines, including (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that diketopiperazine derivatives can selectively target cancer cells while sparing normal cells. In studies involving multiple human cancer cell lines, such as MCF7 (breast adenocarcinoma) and HEK 293T (normal embryonic kidney), certain derivatives demonstrated significant cytotoxicity, suggesting their potential as anticancer agents .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects include the inhibition of critical signaling pathways involved in cancer proliferation and survival. For example, they have been shown to inhibit Akt activation, a pathway frequently upregulated in cancers .

Neuroprotective Effects

Another promising area of research involves the neuroprotective properties of this compound:

  • Alzheimer's Disease : Some diketopiperazine analogs have been explored as dual-target inhibitors for conditions like Alzheimer’s disease. They may enhance memory and cognitive function by inhibiting acetylcholinesterase (AChE) and phosphodiesterase 5 (PDE5), both of which are implicated in neurodegenerative processes .

Other Therapeutic Uses

Beyond oncology and neurology, this compound has potential applications in other therapeutic areas:

  • Anti-inflammatory Properties : Diketopiperazine compounds are also being studied for their anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .
  • Viral Infections : There is ongoing research into the antiviral properties of diketopiperazines, with some studies indicating activity against viral infections by modulating immune responses .

Case Studies and Research Findings

The following table summarizes key findings from research studies involving diketopiperazine derivatives:

Study ReferenceCompound TestedCell Line/ModelKey Findings
Diketopiperazine DerivativesMCF7, HEK 293TSignificant cytotoxicity against cancer cells; selective sparing of normal cells
Various DiketopiperazinesAlzheimer Mouse ModelsMemory enhancement via AChE and PDE5 inhibition
Biphenyl DiketopiperazineMultiple Cancer TypesInhibition of Akt activation; potential treatment for various cancers

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table compares (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid with analogous diketopiperazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Relevance References
This compound 4-methyl, 3,6-dioxo, S-configuration C₇H₁₀N₂O₄ ~186.16 Reference compound; methyl enhances hydrophobicity. Potential intermediate/impurity
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid 5-benzyl, 3,6-dioxo C₁₃H₁₄N₂O₄ 262.27 Aromatic benzyl group increases steric bulk; used as aspartame impurity (Impurity A). Pharmaceutical impurity analysis
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid 5-carboxymethyl, 3,6-dioxo C₈H₁₀N₂O₆ 230.17 Additional carboxyl group enhances acidity and chelation potential. Research applications
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid 4-ethyl, 2,3-dioxo, 4-hydroxyphenyl C₁₈H₂₂N₃O₆ 376.39 Ethyl and hydroxyphenyl substituents; different dioxo positions (2,3 vs. 3,6). Intermediate in cefoperazone synthesis
(4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid 5-(4-hydroxyphenyl), thiazolidine C₁₉H₂₃N₃O₆S 421.47 Complex structure with thiazolidine ring; identified as amoxicillin impurity. Pharmaceutical quality control

Functional Group Impact on Properties

  • Benzyl Group (5-position) : Introduces aromaticity, enhancing π-π stacking interactions but increasing susceptibility to oxidative degradation .
  • Carboxymethyl Group : Adds acidity and metal-chelating ability, useful in biochemical assays .
  • Hydroxyphenyl Group : Enhances hydrogen-bonding capacity, influencing crystallinity and solubility .

Pharmaceutical Relevance

  • Intermediate in Antibiotic Synthesis : The (2R)-enantiomer of a related ethyl-dioxopiperazine compound is a key intermediate in cefoperazone production, highlighting the role of stereochemistry in biological activity .
  • Impurity Profiling : Benzyl- and hydroxyphenyl-substituted analogs are documented impurities in aspartame and amoxicillin, necessitating strict quality control .
  • Crystallography : Piperazine derivatives often form hydrogen-bonded networks, as seen in the crystal structure of (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, which exhibits helical chains stabilized by O–H⋯O interactions .

Stability and Reactivity

  • Diketopiperazines with alkyl substituents (e.g., methyl or ethyl) demonstrate greater stability under acidic conditions compared to aryl-substituted derivatives .
  • Compounds with additional functional groups (e.g., carboxymethyl) may undergo decarboxylation or esterification under high temperatures .

Preparation Methods

Cyclization of Dipeptides to Form Piperazin-2,6-diones

A key step in the synthesis is the cyclization of dipeptides to form the piperazin-2,6-dione core. This cyclization typically involves heating protected dipeptides under controlled conditions to induce ring closure:

  • Reaction Conditions: The cyclization is performed by refluxing the dipeptide in a solvent mixture containing an alcohol (e.g., butanol, methanol, ethanol) and an azeotropic co-solvent such as toluene or benzene. The reaction temperature ranges from 50 to 200 °C, with a preferred window of 80-150 °C to optimize reaction speed and yield.

  • pH Control: The cyclization proceeds efficiently in a pH range of 2 to 9, preferably between 3 and 7, to maintain the stability of intermediates and promote cyclization.

  • Duration: The reflux is maintained for approximately 8 to 24 hours, with 18 hours being optimal for complete conversion.

  • Protecting Groups: When amino acids with side-chain carboxyl groups (e.g., aspartic acid or glutamic acid) are involved, side-chain protection is crucial. The dipeptide is cyclized with side-chain carboxyl groups protected to prevent side reactions.

  • Solvent System: Typical solvent systems include alcohols such as butan-2-ol combined with toluene as the azeotropic co-solvent to facilitate water removal and drive the reaction forward.

This method is described in detail in US Patent US9522893B2, which emphasizes the importance of solvent choice, temperature, and pH to achieve efficient cyclization to the piperazin-2,6-dione ring system.

Functional Group Transformations and Side-Chain Modifications

After cyclization, further transformations are performed to introduce or modify the acetic acid side chain and the methyl substituent on the piperazine ring:

  • Acylation of Piperazine Nitrogen: Acylating agents such as acetyl chloride, propionyl chloride, or carboxylic acid anhydrides are used to introduce acyl groups onto the piperazine nitrogen. This step can be followed by reduction to yield alkylated piperazines.

  • Reduction Methods: Amides formed by acylation can be reduced to tertiary amines using reducing agents like lithium aluminum hydride or borane. Sodium borohydride and sodium cyanoborohydride are also employed for selective reductions.

  • Solvents for Acylation: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methylpyrrolidinone are preferred for acylation reactions, often performed under heating to enhance reaction rates.

  • Alkylation: Alkylation of the piperazine nitrogen can also be achieved by reacting substituted piperazines with appropriate electrophilic intermediates under heating.

These transformations are outlined in WO Patent WO2003082877A1, which provides detailed procedures for acylation and reduction steps essential for modifying the piperazine ring and side chains.

Synthetic Routes Involving Dieckmann-Type Cyclizations

Advanced synthetic strategies involve Dieckmann-type cyclizations to construct bicyclic piperazine derivatives related to (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid:

  • Dieckmann Analogous Cyclization: This intramolecular cyclization of piperazinediones bearing acetate side chains leads to bicyclic mixed ketals and related derivatives.

  • Stepwise Functionalization: Allylation, hydroboration, and oxidation steps are employed to introduce aldehyde functionalities, which can then undergo further cyclizations or reactions with bases to form bicyclic alcohols or sulfinylimines.

  • Protecting Group Strategies: Orthogonal protection of nitrogen atoms using groups such as benzyl chloroformate or benzoyl chloride allows selective functionalization and subsequent cyclization.

  • Coupling Agents: Carbonyldiimidazole (CDI) is used to couple diacids with amines, facilitating the formation of imides, which are precursors to the piperazine-2,6-dione core.

This approach is detailed in a research dissertation available via the German National Library, describing the synthesis of 2,6-bridged piperazines and the use of CDI coupling and Dieckmann cyclization to access complex bicyclic structures.

Summary Table of Preparation Conditions and Key Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent System Notes
Dipeptide Cyclization Protected dipeptide, alcohol + azeotrope 80 - 150 8 - 24 Butan-2-ol + toluene pH 3-7, side-chain protection required
Acylation of Piperazine N Acyl halides (acetyl chloride, etc.) Reflux/heating Variable DMSO, DMF, NMP Followed by reduction if needed
Reduction of Amides LiAlH4, borane, NaBH4, NaCNBH3 Room temp to reflux Variable Ether, THF Converts amides to tertiary amines
Dieckmann-type Cyclization Piperazinediones with acetate side chain 80 - 180 Variable Neutral solvents Used for bicyclic derivatives
CDI Coupling for Imide Formation Carbonyldiimidazole + amines Room temp Hours Aprotic solvents Enables imide formation from diacids

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically influences the cyclization yield and purity. For example, using butan-2-ol with toluene azeotrope ensures efficient water removal and drives the cyclization to completion.

  • Side-chain protection on amino acids like aspartic acid or glutamic acid is essential to prevent side reactions during cyclization.

  • Reaction times of approximately 18 hours at 120 °C provide a good balance between yield and reaction efficiency.

  • Acylation and reduction steps must be carefully controlled to avoid over-reduction or side reactions, with lithium aluminum hydride being a powerful but potentially harsh reducing agent.

  • Dieckmann-type cyclizations offer access to more complex bicyclic analogues but require precise control of reaction conditions and protecting group strategies.

Q & A

What are the recommended synthetic routes for (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves condensation of a substituted piperazine precursor with a chiral acetic acid derivative. Key steps include:

  • Chiral Induction : Use of (S)-configured starting materials or chiral catalysts to ensure enantiomeric purity. For example, asymmetric hydrogenation or enzymatic resolution may be employed to maintain stereochemical integrity .
  • Ring Formation : Cyclization under controlled pH and temperature to form the 3,6-dioxopiperazin-2-yl moiety. Solvent choice (e.g., DMF or THF) and reaction time are critical to avoid side reactions like over-oxidation .
  • Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization (typically 60-75%) depends on stoichiometric control of reactants and inert atmosphere conditions .

How can researchers address stereochemical challenges during synthesis to ensure enantiomeric purity?

Advanced Methodological Answer:

  • Chiral Auxiliaries : Incorporate (S)-specific protecting groups (e.g., Fmoc) during intermediate steps to prevent racemization. Evidence from crystallographic studies confirms that hydrogen bonding in the dioxopiperazine ring stabilizes the desired configuration .
  • Analytical Validation : Use polarimetry and chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) to monitor enantiomeric excess (ee > 98%). X-ray diffraction (XRD) data (e.g., bond angles: C18–N4–C21 = 110.4°, torsion angles: O7–C18–N4 = 118.0°) provide structural confirmation .

What spectroscopic and chromatographic methods are effective for characterizing this compound in complex mixtures?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : A singlet at δ 3.8–4.2 ppm (piperazine methyl group) and a doublet at δ 5.1–5.3 ppm (chiral center proton) .
    • ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O) and δ 50–55 ppm (piperazine quaternary carbons) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~255.1 m/z) confirms molecular weight.
  • HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm for quantification .

What are the common impurities in this compound, and how can they be identified and controlled?

Advanced Methodological Answer:

  • Impurity Sources :
    • Epimerization : Racemization at the chiral center during acidic/basic conditions.
    • Oxidative Byproducts : Over-oxidation of the dioxopiperazine ring (e.g., formation of 3,6-diketo derivatives) .
  • Detection :
    • LC-MS/MS : Identifies impurities via fragmentation patterns (e.g., loss of CO₂ for decarboxylated byproducts).
    • Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for impurity thresholds (<0.15% for individual unspecified impurities) .

How can computational modeling predict the compound’s reactivity or interactions in biological systems?

Advanced Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with enzymes (e.g., hydrolases) using software like Schrödinger Suite. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks with active-site residues .
  • DFT Calculations : Predict tautomeric stability of the dioxopiperazine ring. Studies show the 3,6-diketo form is energetically favored (ΔE = ~2.3 kcal/mol) over enolic forms .

What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the dioxopiperazine ring under high humidity (>60% RH) or acidic conditions (pH < 3) .
  • Storage Recommendations :
    • Temperature : -20°C in sealed, argon-filled vials.
    • Solubility : Stable in DMSO (50 mg/mL) for 6 months; avoid aqueous buffers for long-term storage .

How can researchers optimize analytical methods for quantifying this compound in pharmacokinetic studies?

Advanced Methodological Answer:

  • Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix interference in plasma .
  • UPLC-MS/MS : Use a deuterated internal standard (e.g., d₃-(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid) for calibration. LOQ of 5 ng/mL achieved with a 2.1 × 50 mm HSS T3 column .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 2
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid

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